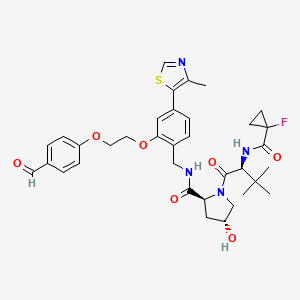

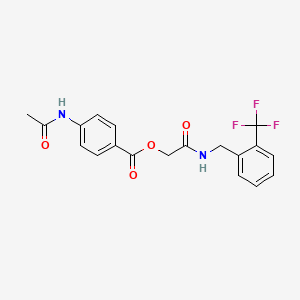

![molecular formula C21H12ClF3N2O3 B2569820 3-[(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzofuran-1(3H)-one CAS No. 337928-55-9](/img/structure/B2569820.png)

3-[(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as 1(3H)-Isobenzofuranone, 3-[[[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]methylene]- . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound involves a benzofuranone ring attached to a pyridinyl group via an anilino-methylene bridge . The pyridinyl group is substituted with a chloro and a trifluoromethyl group .Scientific Research Applications

Structural Analysis and Chemical Properties

- Compound Characteristics : The compound known as fluazinam, structurally similar to the requested chemical, demonstrates interesting interactions in its crystal form, including hydrogen bonding and a three-dimensional network facilitated by short Cl⋯Cl, O⋯Cl, and F⋯F contacts (Jeon, Kim, Lee, & Kim, 2013).

Synthesis and Chemical Reactions

- Synthetic Applications : A silver-mediated reaction involving similar compounds leads to the formation of substituted benzofuran- and indole-pyrroles, indicating the potential of such chemicals in complex organic synthesis (Liu, Chen, Shatskiy, Kärkäs, & Wang, 2019).

- Formation of Benzopyrylium Ion : Chlorophenylcarbene's reaction with benzofuran, akin to our compound, yields a benzopyrylium cation, underlining the compound's reactivity and potential for creating novel organic structures (Sonnenschein, Schmitz, & Pritzkow, 1990).

- Borylation Catalysis : Research shows the catalytic potential of compounds involving similar benzofuran components in CH borylation of aromatic and heteroaromatic compounds (Tagata & Nishida, 2004).

Potential Pharmaceutical Applications

- Calcium-Channel Antagonist Activity : Related benzofuran compounds demonstrate properties as calcium-channel antagonists, suggesting possible pharmaceutical applications in modulating calcium channels (Linden, Şafak, Şimşek, & Gündüz, 2011).

Industrial Applications

- Pesticide Synthesis : Derivatives of the compound have been utilized in the synthesis of novel pesticides like bistrifluron, illustrating its industrial application in pest control (Liu, 2015).

properties

IUPAC Name |

3-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-2-benzofuran-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF3N2O3/c22-17-8-12(21(23,24)25)10-27-19(17)29-14-5-3-4-13(9-14)26-11-18-15-6-1-2-7-16(15)20(28)30-18/h1-11,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPYZJFMPNSCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzofuran-1(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

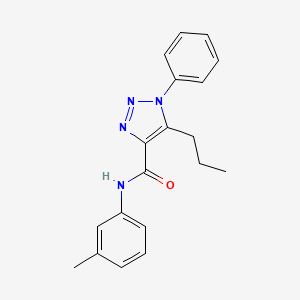

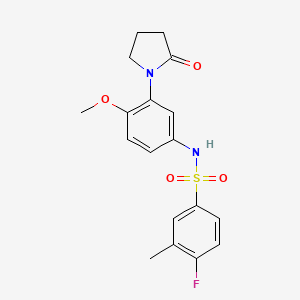

![N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide](/img/structure/B2569738.png)

![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)

![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2569743.png)

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)

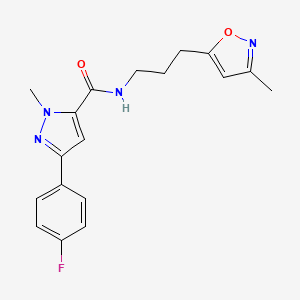

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)

![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)